molecular formula C26H23N3O3S B2587588 (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate CAS No. 66338-99-6

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

Cat. No.: B2587588
CAS No.: 66338-99-6
M. Wt: 457.55
InChI Key: KKFBLNMRJSAFAA-FAJYDZGRSA-N
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Description

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate (CAS: 66338-99-6) is a thiazole-based compound with a molecular formula of C₂₆H₂₃N₃O₃S and a molar mass of 457.54 g/mol . It features a tritylamino (triphenylmethylamino) group at the 2-position of the thiazole ring and a (Z)-hydroxyimino moiety adjacent to the esterified carboxylate group. This compound is primarily used as a synthetic intermediate in the preparation of cephalosporin antibiotics, where the trityl group acts as a protecting amine during synthesis . Its storage requires refrigeration (2–8°C), likely due to the hydrolytic sensitivity of the hydroxyimino group .

Properties

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFBLNMRJSAFAA-FAJYDZGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the tritylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituents on the imino group, ester moiety, or thiazole ring. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Imino Group Ester Group Thiazole Modifications Key Properties/Applications Reference
(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate Hydroxyimino (─N─OH) Ethyl 2-Tritylamino Intermediate for cephalosporins; hydrolytically sensitive .
(Z)-Ethyl 2-(methoxyimino)-2-(2-aminothiazol-4-yl)acetate Methoxyimino (─N─OCH₃) Ethyl 2-Amino Improved stability vs. hydroxyimino; used in β-lactam antibiotics .
Ethyl (Z)-2-(cyclopentyloxyimino)-2-(2-aminothiazol-4-yl)acetate Cyclopentyloxyimino Ethyl 2-Amino Alkylated imino enhances lipophilicity; precursor for penicillin derivatives .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Methoxyimino Methyl 2-Amino Smaller ester group increases solubility; crystallizes with stabilizing H-bonds .
(Z)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid Ethyl Ester Trityloxyimino Ethyl 2-Tritylamino Double trityl protection; high molecular weight (699.86 g/mol); specialized synthesis .

Key Findings

Imino Group Modifications: Hydroxyimino derivatives (e.g., target compound) exhibit higher reactivity and sensitivity to hydrolysis compared to methoxyimino or alkoxyimino analogs . Methoxyimino groups improve stability and are common in β-lactamase-resistant antibiotics like cefotaxime .

Ester Group Variations :

  • Ethyl esters are standard in intermediates for cephalosporins, while methyl esters (e.g., ) offer better solubility but lower metabolic stability .

Thiazole Ring Modifications: Tritylamino groups protect reactive amines during synthesis but add steric bulk, reducing solubility . Unprotected 2-amino thiazoles (e.g., ) are direct precursors for antibiotics but require careful handling due to amine reactivity .

Physicochemical Properties: The trityl group increases molecular weight significantly (e.g., target compound: 457.54 g/mol vs. methoxyimino analog: ~300 g/mol), impacting pharmacokinetics . Crystal structures (e.g., ) reveal that methoxyimino derivatives form stable H-bond networks, whereas hydroxyimino analogs may require refrigeration to prevent degradation .

Biological Activity: Compounds with 2-amino thiazoles (e.g., ) show direct antimicrobial activity, while trityl-protected derivatives (e.g., target compound) are non-active intermediates . Alkoxyimino groups in penicillin derivatives () confer resistance to enzymatic degradation by β-lactamases .

Biological Activity

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate, also known as ethyl (Z)-alpha-(hydroxyimino)-2-(tritylamino)thiazol-4-acetate hydrochloride, is an organic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H24ClN3O3S
  • Molecular Weight : 494.00506 g/mol
  • CAS Number : 66339-00-2
  • Structure : The compound features a thiazole ring, a hydroxyimino functional group, and a tritylamino moiety, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules. The hydroxyimino group can form hydrogen bonds with target proteins, while the tritylamino group enhances hydrophobic interactions. This dual interaction can modulate enzyme activities and influence various cellular processes.

Biological Activity

  • Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant activity by reducing oxidative stress markers in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. Its structure allows it to inhibit specific pathways involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic factors .
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to bind to active sites of enzymes could lead to the development of new therapeutic agents targeting diseases characterized by dysregulated enzyme activity .

Study 1: Antioxidant Effects

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The compound was tested in vitro using cell cultures exposed to oxidative stress, showing a reduction in lipid peroxidation and increased levels of glutathione .

Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, this compound was evaluated for its potential to induce apoptosis. Results indicated that treatment with the compound led to increased expression of the Bcl-2 protein while decreasing Bax levels, suggesting a shift towards anti-apoptotic signaling pathways that could be leveraged for therapeutic purposes .

Data Tables

PropertyValue
Molecular FormulaC26H24ClN3O3S
Molecular Weight494.00506 g/mol
CAS Number66339-00-2
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological ActivityObservations
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis
Enzyme InhibitionPotential therapeutic target

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkolysis of precursor thioesters (e.g., S-2-benzothiazolyl derivatives) in methanol under controlled pH (~6.5) and reflux conditions. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity or pH to improve yield (85% achieved in similar syntheses) . Purification typically involves recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry (Z/E) and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for identifying methoxyimino (Z)-configuration via coupling constants and chemical shifts. For example, the Z-isomer shows distinct imino proton splitting patterns compared to E-isomers .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., dihedral angles between thiazole and ester groups, as in related structures ).

Q. How can researchers screen this compound for preliminary biological activity, such as antimicrobial potential?

  • Methodological Answer :

  • In vitro assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Structure-activity rationale : Compare with analogs like ethyl 2-(2-aminothiazol-4-yl)glyoxylate, which show antibacterial activity via β-lactamase inhibition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between (Z)- and (E)-isomers of hydroxyimino-thiazole derivatives?

  • Methodological Answer :

  • Comparative crystallography : Analyze how stereochemistry affects hydrogen bonding (e.g., N-H⋯O vs. N-H⋯N interactions) and π-π stacking (centroid distances ~3.5 Å), which influence solubility and target binding .
  • Docking studies : Model interactions with bacterial penicillin-binding proteins (PBPs) to explain reduced activity in E-isomers due to steric hindrance .

Q. How do crystal packing interactions influence the stability and reactivity of this compound?

  • Methodological Answer :

  • Hydrogen-bond networks : Stabilize the crystal lattice via R₂²(8) and R₂²(22) motifs, as observed in related thiazole derivatives. These interactions reduce degradation under thermal stress .
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (>200°C for similar compounds) to correlate packing efficiency with thermal stability .

Q. What experimental designs can evaluate the environmental fate of this compound, such as hydrolysis or photodegradation pathways?

  • Methodological Answer :

  • Hydrolysis studies : Incubate at pH 1–13 (37°C) and monitor degradation via HPLC-MS. The hydroxyimino group is prone to acidic cleavage, forming 2-aminothiazole byproducts .
  • Photolysis assays : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; nitroso intermediates may form via radical mechanisms .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., tritylamino vs. methyl groups) with antibacterial IC₅₀ values.
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to optimize electron-rich regions for target engagement .

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